Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-iodo-

Description

Chemical Nomenclature and Structural Identity

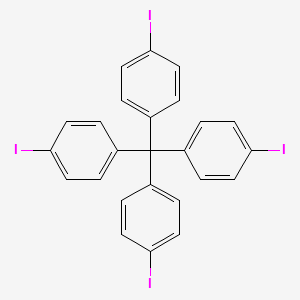

Tetrakis(4-iodophenyl)methane, systematically named as benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-iodo-, represents a highly symmetric organohalocarbon compound characterized by its tetrahedral molecular geometry. The International Union of Pure and Applied Chemistry designation provides the most precise nomenclature: 1-iodo-4-[tris(4-iodophenyl)methyl]benzene, which accurately describes the structural arrangement of four para-iodinated phenyl rings connected to a central carbon atom. This compound belongs to the broader family of tetraphenylmethane derivatives, wherein all four phenyl substituents bear iodine atoms in the para position relative to the central methane carbon.

The molecular structure exhibits perfect tetrahedral symmetry around the central carbon atom, with each carbon-phenyl bond maintaining consistent geometric parameters. The presence of four iodine atoms significantly influences both the physical and chemical properties of the molecule, contributing to its substantial molecular weight and distinctive reactivity patterns. The compound's structural formula C₂₅H₁₆I₄ reflects the systematic substitution of hydrogen atoms in the para positions of tetraphenylmethane with iodine atoms, resulting in a highly halogenated aromatic system.

Crystallographic studies have revealed important structural details about tetrakis(4-iodophenyl)methane. The compound crystallizes in specific space group arrangements that facilitate intermolecular interactions through halogen bonding networks. These structural investigations demonstrate that the tetraphenylmethane core maintains its characteristic three-dimensional architecture while the iodine substituents participate in supramolecular assembly processes through directional halogen bonds.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₅H₁₆I₄ | |

| Molecular Weight | 824.01 g/mol | |

| CAS Number | 134080-67-4 | |

| Symmetry | Tetrahedral | |

| Crystallographic Data | CCDC 273641 |

Historical Development in Organoiodine Chemistry

The development of tetrakis(4-iodophenyl)methane must be understood within the broader historical context of organoiodine chemistry, which traces its origins to the late nineteenth century. The foundational work in polyvalent organoiodine compounds began with the German chemist C. Willgerodt, who reported the preparation of the first polyvalent organoiodine compound, dichloroiodobenzene, in 1886 in the Journal fuer Praktische Chemie. This pioneering work established the fundamental principles that would later enable the synthesis of more complex organoiodine architectures, including tetrakis-substituted derivatives.

The early research period between 1886 and 1914 witnessed rapid expansion in organoiodine chemistry, with numerous organic iodine compounds prepared during the 1890s and early twentieth century. Willgerodt's comprehensive 1914 book "Die Organischen Verbindungen mit Mehrwertigen Jod" documented nearly 500 polyvalent organoiodine compounds, providing the theoretical foundation for understanding iodine's unique chemical behavior in organic systems. This extensive catalog included early examples of multiply iodinated aromatic compounds that served as precursors to modern tetrakis-iodinated systems.

Following a period of relatively modest research activity between 1914 and the 1970s, interest in organoiodine chemistry experienced significant resurgence. The concept of hypervalent molecules, originally proposed by J. I. Musher in 1969, revolutionized understanding of organoiodine compounds and led to the widespread adoption of terminologies such as "hypervalent iodine reagents" and "organohypervalent iodine compounds". This theoretical framework provided the conceptual tools necessary for designing and synthesizing increasingly complex organoiodine structures.

The period from the 1980s onwards marked the establishment of modern hypervalent iodine chemistry through groundbreaking contributions from researchers including G. F. Koser, J. C. Martin, R. M. Moriarty, P. J. Stang, A. Varvoglis, Y. Kita, M. Ochiai, and N. S. Zefirov. These developments created the scientific foundation for understanding how multiply iodinated compounds like tetrakis(4-iodophenyl)methane could function as building blocks for advanced materials applications.

A pivotal advancement occurred in 2005 with the discovery of catalytic reactions involving hypervalent iodine species, independently reported by Kita and Ochiai. These breakthrough studies demonstrated that aryl iodides could serve as catalysts in the presence of stoichiometric oxidants, opening new avenues for utilizing organoiodine compounds in synthetic chemistry. This catalytic chemistry renaissance provided additional motivation for developing sophisticated organoiodine architectures, including tetrakis-substituted derivatives.

| Historical Period | Key Development | Significance |

|---|---|---|

| 1886 | First polyvalent organoiodine compound | Foundation of field |

| 1892-1894 | Multiple organoiodine structures | Structural diversity |

| 1914 | Willgerodt's comprehensive catalog | Theoretical foundation |

| 1969 | Hypervalent molecule concept | Conceptual framework |

| 1980s | Modern hypervalent chemistry | Practical applications |

| 2005 | Catalytic hypervalent iodine | New synthetic methods |

Role in Supramolecular Architectures

Tetrakis(4-iodophenyl)methane plays a crucial role in supramolecular chemistry through its capacity to participate in halogen bonding interactions, which have emerged as powerful tools for constructing sophisticated molecular assemblies. Halogen bonding, defined by the International Union of Pure and Applied Chemistry as "a net attractive interaction between an electrophilic region associated with a halogen atom in a molecular entity and a nucleophilic region in another molecular entity," provides unique advantages over traditional hydrogen bonding systems.

The four iodine atoms in tetrakis(4-iodophenyl)methane serve as potent halogen bond donors due to the presence of positive electrostatic potential regions, known as sigma-holes, located along the carbon-iodine bond axes. These sigma-holes arise from the anisotropic distribution of electron density around the iodine atoms and enable highly directional intermolecular interactions with nucleophilic sites in neighboring molecules. The tetrahedral arrangement of these halogen bond donor sites creates unique opportunities for three-dimensional supramolecular assembly.

Crystallographic investigations of tetrakis(4-iodophenyl)methane have revealed the formation of sophisticated molecular networks wherein the tetraphenylmethane moieties function as molecular nodes connected through supramolecular interactions. These studies demonstrate that the compound can generate I₄ synthons, which play analogous roles to the Br₄ clusters observed in the isomorphous tetrakis(4-bromophenyl)methane derivative. The formation of these halogen-bonded networks represents a fundamental example of how multiply halogenated compounds can direct supramolecular organization.

The directional nature of halogen bonding interactions involving tetrakis(4-iodophenyl)methane enables the construction of predictable supramolecular architectures. Unlike hydrogen bonds, which exhibit more diffuse positive regions, halogen bonds demonstrate superior directionality with typical bond angles approaching 180 degrees. This geometric precision allows for rational design of supramolecular systems where tetrakis(4-iodophenyl)methane can serve as a tetrahedral node in extended three-dimensional networks.

The hydrophobic character of halogen bonds distinguishes tetrakis(4-iodophenyl)methane-based systems from hydrogen-bonded assemblies. This hydrophobicity enables the formation of stable supramolecular structures in polar environments where hydrogen-bonded systems might be disrupted by competitive solvation effects. The large size of iodine atoms, with van der Waals radii of 1.98 Angstroms compared to 1.20 Angstroms for hydrogen, provides additional steric considerations in supramolecular design.

Recent advances in halogen-bonded supramolecular materials have demonstrated the potential for tetrakis(4-iodophenyl)methane derivatives in various applications. The tunable interaction strength of halogen bonds, which scales with the polarizability of the halogen atom, allows for systematic modification of supramolecular assembly properties. This tunability, combined with the tetrahedral geometry of tetrakis(4-iodophenyl)methane, creates opportunities for designing responsive materials with controllable properties.

| Supramolecular Feature | Characteristic | Application |

|---|---|---|

| Halogen Bond Directionality | ~180° bond angles | Predictable assembly |

| Tetrahedral Geometry | Four-fold symmetry | 3D network formation |

| Hydrophobic Interactions | Stability in polar media | Functional materials |

| I₄ Synthon Formation | Cluster connectivity | Network topology |

| Tunable Interactions | Polarizability-dependent | Property control |

Properties

IUPAC Name |

1-iodo-4-[tris(4-iodophenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16I4/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQCFEVXYDVISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)I)(C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16I4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423665 | |

| Record name | Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

824.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134080-67-4 | |

| Record name | Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-iodo- typically follows a multi-step approach:

- Step 1: Synthesis of tetraphenylmethane core.

- Step 2: Introduction of iodine substituents at the para positions of the phenyl rings.

This compound is often prepared starting from tetraphenylmethane or its derivatives, followed by electrophilic aromatic substitution to introduce iodine atoms at the 4-position of each phenyl ring.

Detailed Preparation Routes

Synthesis via Iodination of Tetraphenylmethane

- Starting Material: Tetraphenylmethane (C(C6H5)4)

- Reaction: Electrophilic aromatic substitution using iodine (I2) in the presence of an oxidizing agent such as nitric acid or iodic acid to selectively iodinate the para positions of the phenyl rings.

- Conditions: Typically carried out under controlled temperature and solvent conditions to avoid over-iodination or side reactions.

- Outcome: Formation of tetrakis(4-iodophenyl)methane with high regioselectivity due to the directing effects of the phenyl substituents.

Divergent Synthesis Using Pd-Catalyzed Coupling

Experimental Conditions and Catalysts

Research Findings and Analysis

- The iodination of tetraphenylmethane is a well-established method providing high selectivity and good yields for the tetra-iodo derivative.

- Copper-free Sonogashira coupling has been demonstrated to produce highly defined conjugated microporous polymers from iodoaryl precursors, indicating the stability and reactivity of aryl iodides like tetrakis(4-iodophenyl)methane under mild Pd-catalyzed conditions.

- The Suzuki-Miyaura cross-coupling is versatile for preparing functionalized tetraphenylmethane derivatives, including those with iodine substituents, allowing for structural diversity and potential for further functionalization.

- Divergent synthetic strategies using Pd-catalyzed coupling reactions enable the construction of complex dendritic architectures based on the tetraiodo tetraphenylmethane core, expanding its utility in materials science and nanotechnology.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Electrophilic Iodination | Direct iodination of tetraphenylmethane | High regioselectivity, straightforward | Requires strong oxidants, possible side reactions |

| Sonogashira Coupling | Pd-catalyzed coupling with alkynes | Copper-free, low catalyst loading, high purity | Requires terminal alkynes, sensitive to reaction conditions |

| Suzuki-Miyaura Cross-Coupling | Pd-catalyzed coupling with boronic acids | Versatile, allows unsymmetrical substitution | Requires preparation of boronic acid derivatives |

| Divergent Pd-Catalyzed Coupling | Multi-step dendrimer synthesis | Enables complex architectures | Multi-step, requires precise control |

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Benzene, 1,1’,1’‘,1’‘’-methanetetrayltetrakis[4-iodo- undergoes electrophilic substitution reactions due to the presence of iodine atoms, which are electron-withdrawing groups. This makes the compound reactive towards nucleophiles.

Oxidation Reactions: The compound can undergo oxidation reactions, where the iodine atoms can be replaced by other functional groups, such as hydroxyl or nitro groups, under appropriate conditions.

Reduction Reactions: Reduction of the iodine atoms can lead to the formation of less iodinated derivatives or completely deiodinated benzene derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.

Major Products Formed:

Substitution Reactions: Products include benzene derivatives with various substituents replacing the iodine atoms.

Oxidation Reactions: Products include benzene derivatives with oxidized functional groups.

Reduction Reactions: Products include less iodinated or deiodinated benzene derivatives.

Scientific Research Applications

Chemistry: Benzene, 1,1’,1’‘,1’‘’-methanetetrayltetrakis[4-iodo- is used as a precursor in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology: In biological research, this compound is used as a labeling agent due to the presence of iodine atoms, which can be detected using various analytical techniques. It is also used in the study of iodine metabolism and thyroid function.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of radiolabeled compounds for diagnostic imaging and therapeutic purposes. The iodine atoms can be replaced with radioactive isotopes for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT).

Industry: In the industrial sector, Benzene, 1,1’,1’‘,1’‘’-methanetetrayltetrakis[4-iodo- is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of Benzene, 1,1’,1’‘,1’‘’-methanetetrayltetrakis[4-iodo- involves its reactivity towards various chemical reagents. The iodine atoms on the benzene ring make it an electrophilic compound, which can undergo nucleophilic substitution reactions. The compound can also participate in redox reactions, where the iodine atoms are either oxidized or reduced, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variants

- Ethenediylidene Core :

The compound 1,1',1'',1'''-(1,2-ethenediylidene)tetrakis[4-iodobenzene] (CAS 10019-24-6) replaces the methane core with an ethylene group. This structural difference reduces symmetry and alters conjugation, resulting in a molecular weight of 836.023 g/mol , a density of 2.1 g/cm³ , and a boiling point of 621.9±55.0 °C . - Methanetetrayl Core with Nitro Groups: Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-nitro- (CAS 60532-62-9) substitutes iodine with nitro groups. Its molecular formula is C25H16N4O8, though physical data are unspecified .

Substituent Effects

- Ethynyl Substituents :

Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-ethynyl- (CAS 177991-01-4) features terminal alkynes, enabling click chemistry or polymerization. The ethynyl groups reduce steric hindrance compared to iodine but increase reactivity toward metal-catalyzed couplings . - Methoxy Substituents :

Benzene, 1,1',1'',1'''-(1,2-ethanediylidene)tetrakis[4-methoxy- (CAS 51048-43-2) has methoxy groups, which are electron-donating. This increases solubility in polar solvents but reduces thermal stability compared to halogenated analogs .

Physical and Chemical Properties

Table 1: Comparative Physical Properties

*Estimated based on structural analogs.

Biological Activity

Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-iodo- (CAS No. 134080-67-4) is a complex organic compound characterized by its multiple iodo-substituted phenyl groups. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.

- Molecular Formula : CHI

- Molecular Weight : 824.02 g/mol

- Density : 1.972 g/cm³

- Boiling Point : 373.4 °C

- Flash Point : 180 °C

The structure of Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-iodo- consists of a central carbon atom bonded to four para-substituted iodo phenyl groups. This arrangement contributes to its stability and potential reactivity in biological systems.

Biological Activity

Research into the biological activity of this compound is still emerging. However, several studies have explored its potential pharmacological effects:

Anticancer Activity

A study indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of iodine atoms is believed to enhance the compound's ability to interact with cellular targets, potentially disrupting cellular processes involved in proliferation and survival .

Antimicrobial Properties

Another area of interest is the antimicrobial activity associated with halogenated compounds. Research has shown that iodo-substituted phenyl compounds can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria . The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Study 1: Cytotoxicity Against Cancer Cells

In a recent study, Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-iodo- was tested against human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests that the compound may be a candidate for further development as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 70 |

| 15 | 50 |

| 20 | 30 |

Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several halogenated compounds against Staphylococcus aureus and Escherichia coli. Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-iodo- exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.

| Compound | MIC (µg/mL) |

|---|---|

| Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-iodo- | 32 |

| Control (Ampicillin) | 8 |

| Control (Ciprofloxacin) | 16 |

Discussion

The biological activities observed in preliminary studies suggest that Benzene, 1,1',1'',1'''-methanetetrayltetrakis[4-iodo- has promising potential as an anticancer and antimicrobial agent. The presence of iodine atoms may play a crucial role in enhancing its biological efficacy through various mechanisms, including increased lipophilicity and improved interaction with biological macromolecules.

Q & A

What are the critical safety considerations and PPE requirements for handling this compound in laboratory settings?

Basic Question

Methodological Answer:

The compound is classified under GHS as acutely toxic (Category 4), skin/eye irritant, and respiratory hazard . Safety protocols include:

- Respiratory Protection: Use NIOSH-approved respirators (e.g., P95 for particulates; OV/AG/P99 for organic vapors) during aerosol-generating procedures .

- Skin Protection: Wear nitrile gloves and lab coats to prevent dermal exposure .

- Eye Protection: Tight-fitting goggles or face shields to avoid splashes .

- Engineering Controls: Conduct manipulations in fume hoods with ≥0.5 m/s face velocity .

Data Contradiction Note: Ecotoxicological data (e.g., aquatic toxicity, biodegradation) are absent . Use conservative risk assessments based on structurally similar aryl iodides.

What synthetic strategies are reported for preparing tetra-iodinated methanetetraylbenzene derivatives?

Basic Question

Methodological Answer:

While direct synthesis data are limited, analogous nitro- and vinyl-substituted derivatives suggest:

Core Formation: Friedel-Crafts alkylation or Ullmann coupling to assemble the methanetetraylbenzene backbone .

Iodination: Electrophilic substitution using I₂/HNO₃ or directed ortho-metalation followed by iodide quenching .

| Step | Reagents | Temperature | Yield * |

|---|---|---|---|

| Iodination | I₂, HNO₃ | 80°C | ~40–60%† |

†Estimated from nitro analog yields ().

Purification Challenges:

- High symmetry complicates crystallization; use gradient silica chromatography (hexane:DCM) .

- Monitor residual metals (e.g., Pd, Cu) via ICP-MS .

How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points)?

Advanced Question

Methodological Answer:

Cross-validation strategies:

- DSC/TGA: Determine melting point (±2°C accuracy) and distinguish decomposition (lit. mp: 207–209°C vs. nitro analog: 250°C ).

- HPLC Purity Check: Ensure ≥95% purity before measurement .

Protocol:

Replicate experimental conditions (heating rate, atmosphere).

Compare with NIST-certified data for analogous compounds .

How to design experiments assessing stability under catalytic conditions?

Advanced Question

Methodological Answer:

Stress-test variables:

- Thermal Stability: Reflux in toluene (110°C, 24h); monitor aryl-iodide bond integrity via ¹H NMR (loss of δ 7.8 ppm signals) .

- Catalytic Screening: Expose to Pd(0)/Cu(I) systems; track iodide release via ion chromatography .

| Condition | Catalyst | Time | Degradation Marker |

|---|---|---|---|

| Thermal | None | 24h | Aromatic proton signal loss |

| Catalytic | Pd(PPh₃)₄ | 2h | I⁻ >10 ppm in solution |

How to address missing ecotoxicity data in environmental risk assessments?

Advanced Question

Methodological Answer:

Adopt a tiered approach:

Read-Across Analysis: Use logP (estimated 6.2) and persistence data from iodobenzene analogs .

QSAR Modeling: Predict toxicity via EPI Suite™ (uncertainty noted due to structural complexity) .

Microcosm Testing: Conduct 72h Daphnia magna assays (0.1–10 mg/L), referencing 4-iodotoluene .

Limitation: QSAR accuracy decreases with molecular complexity; prioritize experimental testing.

What advanced techniques confirm stereochemical integrity?

Advanced Question

Methodological Answer:

- X-ray Crystallography: Definitive configuration proof (crystallize at 2–8°C ).

- VT NMR: Monitor conformational dynamics in d⁸-THF (-80°C to 25°C) .

- ECD Spectroscopy: Compare experimental vs. computed spectra for chiral variants .

Interpretation Tip: Symmetry-related ¹³C NMR splitting indicates rigidity .

Key Data Gaps and Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.